molecular formula C19H27N3O3S B2370238 N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide CAS No. 1049370-30-0

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide

Cat. No. B2370238
CAS RN: 1049370-30-0
M. Wt: 377.5
InChI Key: IUAMJGXJCCCVPA-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrrole ring, which is a five-membered aromatic ring with four carbon atoms and one nitrogen atom. The pyrrole ring is substituted with a methyl group and a morpholinoethyl group. The compound also contains a phenylethanesulfonamide group .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Research has explored the regioselectivity in reactions involving sulfonamides and pyrrole derivatives, indicating a potential area of chemical synthesis where our compound could play a role. Such reactions are instrumental in designing novel compounds with specific biological or chemical properties (Rozentsveig et al., 2008).

Environmental and Analytical Chemistry

  • Methods for determining aliphatic amines in water after derivatization with benzenesulfonyl chloride suggest applications in environmental monitoring and analytical chemistry. These techniques could be relevant for analyzing the environmental presence and behavior of similar compounds (Sacher et al., 1997).

Pharmacology and Toxicology

  • The study of oximes, such as HLö 7 dimethanesulfonate, which is a reactivator against organophosphorus compounds, underscores the importance of such chemicals in developing antidotes for chemical warfare agents and pesticides. This area could be relevant if our compound has similar reactive capabilities or could be modified for such uses (Eyer et al., 2005).

Material Science and Polymer Chemistry

  • The polymerization of related pyrrole derivatives with alkyldihalides to form novel polymers suggests potential applications in material science, where such compounds could be used to develop new polymeric materials with unique properties (Mallakpour et al., 1998).

properties

IUPAC Name

N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3S/c1-21-10-5-8-18(21)19(22-11-13-25-14-12-22)16-20-26(23,24)15-9-17-6-3-2-4-7-17/h2-8,10,19-20H,9,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAMJGXJCCCVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide

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